molecular formula C6H12O4 B12723437 Verrucarinic acid CAS No. 53798-51-9

Verrucarinic acid

Cat. No.: B12723437
CAS No.: 53798-51-9
M. Wt: 148.16 g/mol
InChI Key: QDDMBAKTPRKDFD-UHNVWZDZSA-N
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Description

Verrucarinic acid is a naturally occurring compound known for its unique chemical structure and biological activities It is a member of the trichothecene family, which are sesquiterpenoid mycotoxins produced by various species of fungi

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of verrucarinic acid involves several steps, starting from simpler organic molecules. One common synthetic route includes the stereoselective synthesis of the macrocyclic building blocks. For instance, the use of enzymes like pig liver esterase and a-chymotrypsin has been explored to prepare highly functionalized chiral synthons suitable for constructing bioactive natural products .

Industrial Production Methods: Industrial production of this compound is typically achieved through large-scale fermentation processes using fungi such as Fusarium sambucinum. The fermentation broth is then subjected to chromatographic separation to isolate this compound and other minor metabolites .

Chemical Reactions Analysis

Types of Reactions: Verrucarinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity or to synthesize derivatives for specific applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce this compound.

    Substitution: Various nucleophiles can be used to substitute functional groups in this compound under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Verrucarinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of verrucarinic acid involves its interaction with cellular components, leading to the inhibition of protein synthesis. It targets the ribosome, preventing the elongation of the polypeptide chain during translation. This action results in cytotoxic effects, making it a potent antileukemic agent .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its specific stereochemistry and the presence of unique functional groups that contribute to its potent biological activities. Its ability to inhibit protein synthesis at the ribosomal level distinguishes it from other trichothecenes.

Properties

CAS No.

53798-51-9

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

(2S,3R)-2,5-dihydroxy-3-methylpentanoic acid

InChI

InChI=1S/C6H12O4/c1-4(2-3-7)5(8)6(9)10/h4-5,7-8H,2-3H2,1H3,(H,9,10)/t4-,5+/m1/s1

InChI Key

QDDMBAKTPRKDFD-UHNVWZDZSA-N

Isomeric SMILES

C[C@H](CCO)[C@@H](C(=O)O)O

Canonical SMILES

CC(CCO)C(C(=O)O)O

Origin of Product

United States

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